molecular formula C23H25NO2 B14237114 4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) CAS No. 355149-53-0

4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)

Cat. No.: B14237114
CAS No.: 355149-53-0
M. Wt: 347.4 g/mol
InChI Key: KQEOHEQHHWKMDO-UHFFFAOYSA-N
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Description

4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) is a chemical compound with the molecular formula C₂₃H₂₅NO₂. It is known for its unique structure, which includes an aminophenyl group and two dimethylphenol groups connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 4-aminobenzaldehyde with 2,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge.

    Catalyst: Acidic or basic catalysts can be used to promote the reaction.

    Solvent: Organic solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the aminophenyl group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogens or nitro groups can be introduced using appropriate reagents under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2,6-dimethylphenol): This compound is structurally similar but lacks the aminophenyl group.

    Bis(4-hydroxy-3,5-dimethylphenyl)methane: Another related compound with similar phenolic groups but different substituents.

Uniqueness

4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

355149-53-0

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C23H25NO2/c1-13-9-18(10-14(2)22(13)25)21(17-5-7-20(24)8-6-17)19-11-15(3)23(26)16(4)12-19/h5-12,21,25-26H,24H2,1-4H3

InChI Key

KQEOHEQHHWKMDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)N)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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